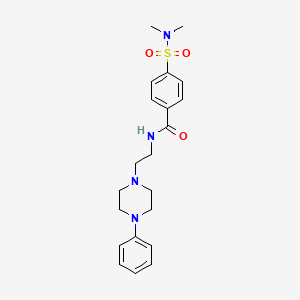

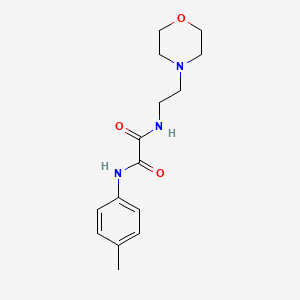

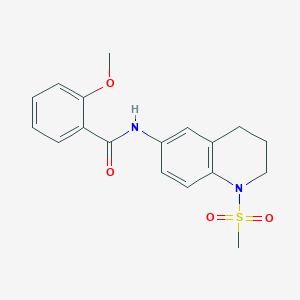

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide involves multicomponent condensations and novel synthetic routes. For instance, a method based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid has been described, showcasing the synthesis of previously unknown compounds with similar structures (Lichitsky, Komogortsev, & Melekhina, 2021). Another synthesis route involves the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, leading to a series of compounds through subsequent reactions with hydrazine hydrate and aromatic aldehydes (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction. Studies have shown detailed molecular geometries, including the orientation of functional groups and overall molecular conformations, providing insight into the structural basis of their reactivity and properties (Subhadramma et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for further modification. The reactions include cyclo-condensation, aminocarbonylation, and the formation of Schiff's bases, leading to a diverse range of derivatives with varying chemical and biological properties (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, have been characterized, providing valuable information for their handling, storage, and application in various fields. The crystal structure analysis, in particular, reveals the intermolecular interactions that stabilize the crystal lattice, offering insights into the solid-state properties of these materials (Subhadramma et al., 2015).

Scientific Research Applications

Synthesis and Antibacterial Activity

- Design and Synthesis of Thiazolidin-4-ones: Research on derivatives of 2H-chromen-4-yl has led to the development of thiazolidin-4-ones, which are being evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

- Antibacterial Effects of 4-Hydroxy-Chromen-2-One Derivatives: These compounds, including N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide, have shown high levels of antibacterial activity, comparable to standard antibiotics (Behrami & Dobroshi, 2019).

Antimicrobial and Antifungal Applications

- Novel Coumarin Derivatives as Antimicrobial Agents: Compounds structurally related to N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide have demonstrated antimicrobial properties against bacteria like E. coli and fungi such as Candida albicans (Desai et al., 2017).

- Antifungal Effects of Heterocyclic Compounds: Heterocyclic compounds, including 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, have shown significant antifungal activity, comparable to ketoconazole, a standard antifungal drug (Kaplancıklı et al., 2013).

Crystal Structure Analysis

- Crystal Structure of Related Compounds: Studies on compounds like 2-cyano-N-(furan-2-ylmethyl)acetamide provide insights into their molecular structure, which is critical for understanding their potential applications in medicinal chemistry (Subhadramma et al., 2015).

Other Applications

- Coumarin Derivatives in Organic Synthesis: Research in this area focuses on the synthesis and characterization of new compounds, exploring their potential uses in various fields, including pharmaceuticals (Hamdi et al., 2012).

- Antioxidant Activity of Coumarin Derivatives: Some synthesized coumarins have been studied for their antioxidant properties, an area of interest for potential therapeutic applications (Kadhum et al., 2011).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-21-12-4-5-14-11(8-17(20)23-15(14)9-12)7-16(19)18-10-13-3-2-6-22-13/h2-6,8-9H,7,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOMXKXDURJLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)